Phenyl (p-nitrophenyl)acetate
Overview
Description
Phenyl (p-nitrophenyl)acetate is a chemical compound with the molecular formula C14H11NO4 . It is also known as phenyl 2-(4-nitrophenyl)acetate . The molecule contains a total of 31 bonds, including 20 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic nitro group .
Synthesis Analysis
The synthesis of Phenyl (p-nitrophenyl)acetate can be achieved through various methods. One such method involves the enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase . Another method involves the lipase-catalyzed synthesis of propyl-phenyl acetate .Molecular Structure Analysis
The molecular structure of Phenyl (p-nitrophenyl)acetate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of phenyl (p-nitrophenyl)acetate is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of phenyl (p-nitrophenyl)acetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving Phenyl (p-nitrophenyl)acetate have been studied extensively. For instance, the enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) . Other studies have evaluated the methanolysis or hydrolysis activity of inorganic complexes using p-nitrophenyl acetate .Physical And Chemical Properties Analysis
Phenyl (p-nitrophenyl)acetate has a molecular weight of 257.24144 g/mol . It is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .Safety And Hazards
Future Directions
Future research could focus on the design of new esterases to develop new protocols to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site could be constructed by quantum mechanical calculation . The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .
properties
IUPAC Name |
phenyl 2-(4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDDLOTBNPESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979491 | |
Record name | Phenyl (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (p-nitrophenyl)acetate | |
CAS RN |
6335-82-6 | |
Record name | Phenyl (p-nitrophenyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl (4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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